molecular formula C9H21P B1582976 Triisopropylphosphine CAS No. 6476-36-4

Triisopropylphosphine

Cat. No. B1582976
CAS RN: 6476-36-4
M. Wt: 160.24 g/mol
InChI Key: IGNTWNVBGLNYDV-UHFFFAOYSA-N
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Description

Triisopropylphosphine (TIP) is an organophosphorus compound belonging to the phosphines family. It is a colorless, volatile liquid that is used in a variety of applications in the chemical, pharmaceutical and biotechnological industries. TIP has a wide range of uses, from synthesis of compounds to biochemical and physiological applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Triisopropylphosphine is used in the formation of P-zwitterionic species through reaction with 2-cyanoacrylates. This reaction leads to various products depending on the secondary reactants used, such as the formation of phosphonium triflate or phosphonium iodide under different conditions (Gololobov et al., 1996).
  • The compound is involved in C-N migration reactions, particularly in the context of allyl- and propargyloxycarbonyl groups, resulting in the formation of carbamates under specific conditions (Gololobov et al., 2006).
  • Triisopropylphosphine also participates in electrophilic rearrangements in saturated acyclic systems, exhibiting unique reactivity patterns when interacting with various electrophiles (Gololobov et al., 2001).

Catalysis and Ligand Applications

  • It serves as a ligand in the formation of complex structures, such as μ3-Oxo-tris[(triisopropylphosphine)gold(I)] tetrafluoroborate, where it helps stabilize intramolecular gold bonding (Angermaier & Schmidbaur, 1995).
  • In organometallic chemistry, triisopropylphosphine is involved in ligand metalation reactions, particularly with platinum compounds, demonstrating its versatility in complex formation and reactivity (Thorn, 1998).
  • Triisopropylphosphine-based phosphines are used as recyclable and regenerable catalysts and reagents in various synthesis reactions, highlighting their utility in sustainable and efficient chemical processes (Bergbreiter et al., 2011).

Specialized Chemical Reactions

  • The compound is involved in the synthesis of complex molecules, such as tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, to study the effects of substituents on the properties of crowded triarylphosphines (Sasaki et al., 2008).
  • It plays a role in the in situ quenching of trialkylphosphine reducing agents, improving the level of maleimide conjugation to proteins, which is significant in bioconjugation and protein labeling techniques (Kantner et al., 2017).

properties

IUPAC Name

tri(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNTWNVBGLNYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215074
Record name Triisopropylphosphine
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropylphosphine

CAS RN

6476-36-4
Record name Triisopropylphosphine
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Record name Triisopropylphosphine
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Record name Triisopropylphosphine
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Record name Triisopropylphosphine
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Record name Triisopropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
R Beck, M Shoshani, J Krasinkiewicz, JA Hatnean… - Dalton …, 2013 - pubs.rsc.org
… Steric crowding between the triisopropylphosphine and thiophenolato ligands causes the phosphines tilted towards the small hydride group with a P(1)–Ni–P(2) angle of 160.27(3). This …
Number of citations: 87 pubs.rsc.org
DL Thorn - Organometallics, 1998 - ACS Publications
The compound trans-(methyl)(trifluoromethanesulfonato)(bis(triisopropylphosphine))platinum(II) (1) is stable in solution at room temperature, but when treated with a catalytic amount of …
Number of citations: 37 pubs.acs.org
MA Esteruelas, H Werner - Journal of organometallic chemistry, 1986 - Elsevier
… the reactivity of the metal prompted us to extend our studies to triisopropylphosphine-ruthenium … The present paper describes the synthesis of novel triisopropylphosphine-ruthenium(I1) …
Number of citations: 228 www.sciencedirect.com
T Yoshida, DL Thorn, T Okano, S Otsuka… - Journal of the …, 1980 - ACS Publications
… atom but the steric bulk of the triisopropylphosphine ligands has caused some unusual angular … The Rh-PC angles, usually in the range111-117 in rhodium triisopropylphosphine …
Number of citations: 51 pubs.acs.org
M Martin, H Horvath, E Sola, A Katho, F Joo - Organometallics, 2009 - ACS Publications
The complex [RuCl(NCMe) 4 (PiPr 3 )]BF 4 (1) and its water-soluble dicationic products of chloride replacement by PiPr 3 (2), P(OMe) 3 (3), Hpz (4), MeOH (5), and H 2 O (6) have been …
Number of citations: 30 pubs.acs.org
MA Esteruelas, FJ Lahoz, E Oñate… - Journal of the …, 1996 - ACS Publications
… The geometry around the osmium can be described as a distorted octahedron with the two triisopropylphosphine ligands occupying two relative trans positions. The remaining …
Number of citations: 67 pubs.acs.org
MA Esteruelas, AM López, E Oñate, E Royo - Organometallics, 2005 - ACS Publications
… -triisopropylphosphine … triisopropylphosphine derivatives. The method employed to prepare cyclopentadienyl derivatives is not useful to obtain an indenyl-osmium-triisopropylphosphine …
Number of citations: 29 pubs.acs.org
SL Scott, A Mills, C Chao, JM Basset, N Millot… - Journal of Molecular …, 2003 - Elsevier
The reaction of the silica-supported complex (SiO)(SiOX)Rh(η 3 -C 3 H 5 ) 2 , where X is H or Si, with excess P i Pr 3 leads to the formation of the chemisorbed bis(phosphine) Rh(I) …
Number of citations: 13 www.sciencedirect.com
RB Johannesen, JA Ferretti, RK Harris - Journal of Magnetic Resonance …, 1970 - Elsevier
A new computer program for the analysis of NMR spectra is reported. It adds iterative evaluation of input parameters to an earlier program (UEANMR II) which makes use of magnetic …
Number of citations: 73 www.sciencedirect.com
T Yoshida, WJ Youngs, T Sakaeda… - Journal of the …, 1983 - ACS Publications
A reaction of RhH2 (02C0H)(P (i-Pr) 3) 2 (1) withPhO= CPh has been found to give trarw-stilbene and a novel binuclear rhodium complex Rh2H2 (02CO)(PhC= CPh)(P (i-Pr) 3) 3 (2). A …
Number of citations: 25 pubs.acs.org

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